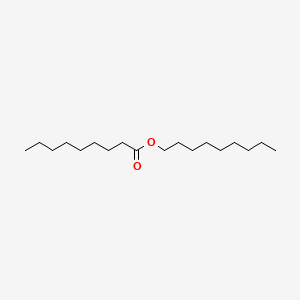

Nonyl nonan-1-oate

Description

Properties

IUPAC Name |

nonyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17-20-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDHABCVIVMHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007487 | |

| Record name | Nonyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87310-12-1 | |

| Record name | Nonanoic acid, nonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87310-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl nonan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for Nonyl Nonan 1 Oate

Esterification Pathways for Nonyl Nonan-1-oate: Mechanistic Insights

The synthesis of Nonyl nonan-1-oate is primarily achieved through esterification, a fundamental reaction in organic chemistry. ontosight.ai The specific pathway and catalytic system employed have profound impacts on reaction efficiency, selectivity, and environmental footprint.

Acid-Catalyzed Esterification (e.g., Fischer Esterification)

The most conventional and widely practiced method for synthesizing esters like Nonyl nonan-1-oate is the Fischer-Speier esterification. researchgate.net This equilibrium-controlled reaction involves the direct esterification of a carboxylic acid (nonanoic acid) with an alcohol (1-nonanol) in the presence of an acid catalyst. masterorganicchemistry.comoperachem.com

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution. libretexts.org The process is initiated by the protonation of the carbonyl oxygen of nonanoic acid by the catalyst (e.g., H₂SO₄, p-TsOH). masterorganicchemistry.com This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the weakly nucleophilic hydroxyl group of 1-nonanol. libretexts.org The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, which converts one of the hydroxyl groups into a much better leaving group: water. masterorganicchemistry.com Elimination of a water molecule and final deprotonation of the resulting oxonium ion yields the final product, Nonyl nonan-1-oate. masterorganicchemistry.com

Given the reversible nature of the reaction, Le Chatelier's principle is applied to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com This is typically achieved in two ways:

Using a large excess of one of the reactants, usually the more cost-effective 1-nonanol. masterorganicchemistry.com

Continuously removing water from the reaction mixture as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. operachem.com

The reverse reaction, acid-catalyzed hydrolysis, follows the exact reverse mechanistic pathway. libretexts.orgucoz.com

Exploration of Alternative Catalytic Systems

While effective, traditional homogeneous acid catalysis presents challenges related to catalyst separation, reactor corrosion, and waste generation. This has spurred research into alternative, more sustainable catalytic systems.

Enzymatic Catalysis: Biocatalysis using lipases has emerged as a powerful green alternative for ester synthesis. scielo.br Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB, often commercialized as Novozym 435) and lipases from Rhizomucor miehei, are highly effective for producing esters under mild conditions. scielo.br These enzymatic reactions can be conducted as direct esterifications or as transesterification reactions, for instance, between methyl nonanoate (B1231133) and 1-nonanol. Key advantages include high selectivity, operation at lower temperatures (typically 30-50°C), and the ability to perform reactions in solvent-free systems, which significantly improves the process's green credentials. omicsonline.org

Heterogeneous Acid Catalysts: To bridge the gap between the efficacy of acid catalysis and the need for easier processing, solid acid catalysts have been investigated. Ion-exchange resins, such as Amberlite IR-120, serve as heterogeneous catalysts that can be easily filtered off from the reaction mixture and potentially reused. researchgate.net Studies on the esterification of nonanoic acid with 2-ethylhexanol have shown that the reaction mechanism and activation energy are the same when catalyzed by Amberlite IR-120 as they are with homogeneous sulfuric acid, confirming its viability as a recyclable alternative. researchgate.net

Ionic Liquids: Ionic liquids have been explored as dual-purpose catalyst-solvent systems for esterification. arkat-usa.org For example, certain triethylammonium (B8662869) salts have demonstrated high catalytic activity in the esterification of carboxylic acids with alcohols, achieving high yields. arkat-usa.org A significant benefit is the potential for recycling the ionic liquid after simple separation from the product layer, aligning with green chemistry principles. arkat-usa.org

| Catalytic System | Catalyst Example | Typical Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High (Reflux) | Low cost, high reaction rate, well-established. masterorganicchemistry.com | Corrosive, difficult to separate, generates acidic waste. researchgate.net |

| Enzymatic (Biocatalysis) | Immobilized Lipase (e.g., Novozym 435) | Mild (30-60°C) | High selectivity, mild conditions, low waste, reusable. omicsonline.org | Higher catalyst cost, slower reaction rates. |

| Heterogeneous Acid | Amberlite IR-120 | Moderate to High | Easily separated and recycled, non-corrosive. researchgate.net | Potentially lower activity than homogeneous catalysts. |

Scalability and Industrial Synthesis Considerations for Nonyl Nonan-1-oate Production

The commercial production of Nonyl nonan-1-oate relies on robust and scalable synthetic processes, with Fischer esterification being the dominant method due to its cost-effectiveness and reliability on a large scale. masterorganicchemistry.comatamanchemicals.com Industrial synthesis can be carried out in either batch or continuous reactors, with the choice depending on production volume and operational flexibility. atamanchemicals.com

A typical industrial batch process for a similar ester involves several key steps:

Reactor Charging: A jacketed reactor is charged with nonanoic acid and a molar excess of 1-nonanol (e.g., a 1:1.2 ratio) to shift the equilibrium.

Catalyst Addition: A small weight percentage of an acid catalyst, such as sulfuric acid (e.g., 1-2 wt%), is added.

Reaction: The mixture is heated under an inert nitrogen atmosphere to reflux temperatures (e.g., 70-150°C, depending on the setup) while being continuously agitated. atamankimya.com Water produced during the reaction is constantly removed via a Dean-Stark trap to drive the reaction to completion.

Neutralization: Once the reaction reaches the desired conversion level (monitored by techniques like gas chromatography), the mixture is cooled, and the acid catalyst is neutralized with a basic solution, such as aqueous sodium bicarbonate.

Purification: The crude ester is purified to remove unreacted starting materials, the neutralized catalyst, and any byproducts. This is typically achieved through washing followed by vacuum distillation, which yields the final high-purity Nonyl nonan-1-oate.

Modern industrial processes can achieve high yields, often in the range of 90-95%. atamanchemicals.com Optimization of parameters like temperature, catalyst load, and reactant ratio is crucial for maximizing throughput and minimizing costs.

Integration of Green Chemistry Principles in Nonyl Nonan-1-oate Synthesis

The principles of green chemistry provide a framework for making the synthesis of Nonyl nonan-1-oate more sustainable. imist.ma

Atom Economy: The Fischer esterification reaction is inherently atom-economical, as its only theoretical byproduct is water. The atom economy, a concept developed by Barry Trost, is high for this reaction. acs.org

Catalysis: The use of catalytic, rather than stoichiometric, reagents is a core principle. acs.org Both acid and enzyme catalysts fit this model. The move towards heterogeneous catalysts like immobilized enzymes or solid acids further enhances sustainability by simplifying catalyst recovery and reuse, thereby preventing waste. researchgate.net

Renewable Feedstocks: Both precursors for Nonyl nonan-1-oate can be sourced from renewable materials. Nonanoic acid, also known as pelargonic acid, occurs naturally and can be produced industrially by the ozonolysis of oleic acid, which is abundant in vegetable and animal fats. atamanchemicals.comnih.gov 1-Nonanol can also be produced via bio-based pathways, although these routes are still emerging. bloomtechz.com

| Green Chemistry Principle | Relevance to Nonyl Nonan-1-oate Synthesis |

|---|---|

| Prevention of Waste | Using highly selective catalysts like lipases minimizes byproduct formation. imist.ma |

| Atom Economy | Fischer esterification has a high atom economy, with water as the only byproduct. acs.org |

| Use of Catalysis | Both acid and enzyme catalysts are used, with recyclable heterogeneous catalysts being the greener option. solubilityofthings.com |

| Energy Efficiency | Enzymatic synthesis operates at lower temperatures, reducing energy demand compared to traditional methods. omicsonline.orgsolubilityofthings.com |

| Renewable Feedstocks | Nonanoic acid can be derived from oleic acid, a bio-based resource. atamanchemicals.com |

Analysis of Reaction Kinetics and Thermodynamics in Nonyl Nonan-1-oate Formation

The formation of Nonyl nonan-1-oate is an equilibrium-limited process, making an understanding of its kinetics and thermodynamics essential for process optimization. researchgate.net

Thermodynamics: The esterification reaction is typically reversible and slightly exothermic. The primary thermodynamic barrier is to overcome the equilibrium limitations. As dictated by the Gibbs free energy equation (ΔG = ΔH - TΔS), the reaction must be manipulated to favor a negative ΔG for spontaneous product formation. This is achieved by increasing the temperature to enhance the rate and, more importantly, by continuously removing one of the products (water), which shifts the equilibrium position to the right in accordance with Le Chatelier's principle.

Kinetics: The rate of ester formation is a function of several interdependent variables. Kinetic studies, often performed on analogous esters, provide insight into optimizing these parameters.

Temperature: Increasing the temperature generally accelerates the reaction rate. However, for reversible reactions, it also affects the equilibrium constant. For enzymatic catalysis, there is an optimal temperature (e.g., 30-50°C) at which the lipase exhibits maximum activity; temperatures above this optimum can lead to denaturation and a rapid loss of catalytic function. omicsonline.org

Catalyst Concentration: The reaction rate is typically proportional to the catalyst concentration up to a certain point. For acid catalysis, a loading of 1-2 wt% is common. In lipase-catalyzed systems, increasing the enzyme amount boosts the conversion rate until substrate limitation or mass transfer issues cause the rate to plateau. scielo.br

Molar Ratio of Reactants: Employing an excess of 1-nonanol increases the probability of collisions between the reactants, thereby increasing the forward reaction rate. However, an extremely large excess may complicate downstream purification and increase raw material costs.

| Parameter | Optimal Range (Example) | Impact on Yield / Rate |

|---|---|---|

| Temperature (Acid Catalysis) | 60–80°C | Higher temperature accelerates kinetics. |

| Temperature (Enzyme Catalysis) | 30-50°C | Yield increases up to an optimum, then decreases due to enzyme denaturation. omicsonline.org |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | Excess alcohol shifts equilibrium, increasing yield. |

| Catalyst Loading (H₂SO₄) | 1–2 wt% | Increases rate up to an optimal point. |

| Reaction Time (Acid Catalysis) | 4–6 hours | Yield plateaus after equilibrium is reached. |

By carefully controlling these kinetic and thermodynamic factors, the synthesis of Nonyl nonan-1-oate can be optimized for high yield, purity, and efficiency, meeting the demands of its various industrial applications.

Chemical Reactivity and Degradation Pathways of Nonyl Nonan 1 Oate

Oxidation Reactions of Nonyl Nonan-1-oate: Mechanistic Investigations

The oxidation of esters like nonyl nonan-1-oate is not as common as other transformations, but it can occur under specific conditions. The long alkyl chains are generally resistant to oxidation, but the positions alpha to the ester oxygen or carbonyl group can be susceptible to attack.

Information specific to the oxidation of nonyl nonan-1-oate is limited; however, general principles of ester oxidation and data on related compounds like 8-methylnonyl nonanoate (B1231133) suggest that strong oxidizing agents are required. atamankimya.com Reagents such as potassium permanganate (B83412) can be used for the oxidation of esters. The reaction likely proceeds via a free-radical mechanism, particularly at elevated temperatures, leading to a complex mixture of products including shorter-chain carboxylic acids, ketones, and aldehydes through cleavage of the C-H bonds along the alkyl chains. In biological systems, long-chain fatty acid esters can be involved in metabolic oxidation pathways. nih.gov For instance, enzymatic ω-oxidation can introduce a hydroxyl group at the terminal methyl group of a fatty acid chain, which can then be further oxidized to a dicarboxylic acid. d-nb.inforesearchgate.net

A study on the oxidation of long-chain fatty alcohols (C8+), the precursors to these esters, shows that selective oxidation can yield aldehydes, acids, and even esters, highlighting the feasibility of such reactions under controlled catalytic conditions. csic.es

Table 1: General Oxidation Reactions of Long-Chain Esters

| Oxidizing Agent | Potential Products | Reaction Conditions |

| Strong Oxidants (e.g., KMnO₄) | Shorter-chain carboxylic acids, ketones, CO₂ | Vigorous conditions |

| Catalytic Oxidation (e.g., with O₂) | Hydroperoxides, ketones, aldehydes | Metal catalyst, elevated temperature |

| Enzymatic Oxidation (e.g., ω-oxidation) | ω-hydroxy esters, dicarboxylic acid monoesters | Biocatalytic, specific enzymes |

Reduction Reactions of Nonyl Nonan-1-oate: Synthetic Applications

The reduction of esters is a fundamental transformation in organic synthesis, primarily used to produce primary alcohols. Nonyl nonan-1-oate can be reduced to yield two molecules of nonan-1-ol (B41252).

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). rroij.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution. A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. dalalinstitute.com This forms a tetrahedral intermediate which then collapses, eliminating the nonyloxide (CH₃(CH₂)₈O⁻) leaving group to form nonanal, an aldehyde. The aldehyde is immediately reduced further by another hydride equivalent to form the corresponding primary alcohol, nonan-1-ol. The displaced nonyloxide is protonated during the aqueous workup step to also give nonan-1-ol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, this reaction must be carried out in anhydrous ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comchem-station.com

Another, older method is the Bouveault-Blanc reduction, which uses metallic sodium in an alcohol solvent like ethanol. wikipedia.orgalfa-chemistry.com This method also cleaves the ester to produce the primary alcohol, but it is largely obsolete due to the development of hydride-based reagents. wikipedia.org

The primary synthetic application of this reaction is the production of long-chain fatty alcohols, such as nonan-1-ol, which are valuable intermediates in the production of detergents, plasticizers, and cosmetics. rroij.comlibretexts.org

Table 2: Reagents for Reduction of Nonyl Nonan-1-oate

| Reagent | Product(s) | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Nonan-1-ol | Anhydrous ether or THF, followed by aqueous workup |

| Sodium (Na) metal and Ethanol (EtOH) | Nonan-1-ol | Refluxing ethanol |

Substitution Reactions of Nonyl Nonan-1-oate: Functional Group Interconversions

Beyond reduction, the ester group of nonyl nonan-1-oate can undergo other substitution reactions, allowing for the interconversion of functional groups. The most significant of these are transesterification and ammonolysis.

Transesterification involves the exchange of the alcohol moiety of an ester. cir-safety.org When nonyl nonan-1-oate is reacted with a different alcohol (R'-OH) in the presence of an acid or base catalyst, the nonyl group is replaced by the new alkyl group (R'), yielding a new ester (nonyl R'-oate) and nonan-1-ol. google.com This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Ammonolysis is a reaction with ammonia (B1221849) or a primary/secondary amine that converts the ester into an amide. wikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom on the ester carbonyl carbon, displacing the nonyloxide group to form nonanamide (B72023) and nonan-1-ol. This reaction is generally slower than hydrolysis and may require elevated temperatures.

These substitution reactions are crucial for modifying the properties of the molecule, for instance, to produce different esters for specific lubricant or cosmetic applications, or to synthesize amides which are precursors for other chemical products.

Hydrolytic Stability and Mechanisms of Degradation for Nonyl Nonan-1-oate

Hydrolysis is the cleavage of an ester by water, and for nonyl nonan-1-oate, it results in the formation of nonanoic acid and nonan-1-ol. libretexts.org This reaction can be catalyzed by either acid or base and is a primary pathway for the degradation of the ester in aqueous environments.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and excess water, the reaction is the reverse of Fischer esterification. wikipedia.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, a molecule of nonan-1-ol is eliminated, and deprotonation of the resulting carbonyl yields nonanoic acid. The reaction is reversible and reaches an equilibrium. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and is a common degradation pathway in alkaline conditions. wikipedia.orgmasterorganicchemistry.com A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. ebsco.com This intermediate then expels the nonyloxide (CH₃(CH₂)₈O⁻) as the leaving group. The resulting nonanoic acid is immediately deprotonated by the strongly basic nonyloxide or another hydroxide ion to form the nonanoate salt. masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com Saponification is the process used to make soaps from fats and oils, which are long-chain esters. ebsco.comwikipedia.org

Thermal Stability and Degradation Profiles of Nonyl Nonan-1-oate under Varied Conditions

Nonyl nonan-1-oate is a relatively stable compound with a high boiling point, but it will decompose at elevated temperatures. atamankimya.com The thermal degradation of long-chain aliphatic esters can proceed through several mechanisms, depending on the conditions.

Under combustion or high-temperature pyrolysis, the primary decomposition products are carbon oxides (CO, CO₂). atamankimya.comaksci.com The degradation process generally involves complex free-radical chain reactions. dtic.mil

Another potential thermal degradation pathway for esters is ester pyrolysis , a type of elimination reaction. This reaction typically requires a β-hydrogen on the alkyl portion of the ester and proceeds through a cyclic six-membered transition state to yield an alkene and a carboxylic acid. organic-chemistry.org While this is a well-known pathway for smaller esters, its relevance for a long-chain ester like nonyl nonan-1-oate is less defined, as it could theoretically occur at different positions along the nonyl chain.

Studies on the pyrolysis of biomass, which contains ester linkages, show that thermal decomposition leads to a variety of organic compounds, including acids, aldehydes, ketones, and hydrocarbons, indicating that the thermal breakdown of nonyl nonan-1-oate would likely produce a complex mixture of smaller molecules through C-C and C-O bond cleavage. mdpi.com The flash point of nonyl nonan-1-oate is reported to be around 158 °C, which indicates the temperature at which its vapors can ignite, providing a measure of its flammability and thermal stability. researchgate.net

Biological Interactions and Mechanistic Studies of Nonyl Nonan 1 Oate

Investigation of Nonyl Nonan-1-oate in Lipid Metabolism Research

Specific studies investigating the effects of Nonyl nonan-1-oate on lipid metabolism are not prominently available. Research on other lipid-like molecules, such as the endocrine disruptor nonylphenol, has shown significant alterations in lipid homeostasis, including increased lipid storage and changes to phospholipid profiles in organisms like Caenorhabditis elegans. nih.govnih.gov However, these findings are specific to nonylphenol and cannot be extrapolated to Nonyl nonan-1-oate.

Effects on Cellular Lipid Profiles and Homeostasis

There is no specific data from published research detailing how Nonyl nonan-1-oate affects cellular lipid profiles or the homeostatic mechanisms that regulate them. Studies on other lipid nanoparticles have shown that cellular uptake can modulate a cell's lipid composition, for instance by increasing the concentration of specific fatty acids in phospholipid and triacylglycerol fractions. nih.gov Whether Nonyl nonan-1-oate would produce similar effects is unknown.

Influence on Cell Membrane Fluidity and Functionality

The influence of Nonyl nonan-1-oate on cell membrane fluidity has not been specifically documented. In general, the fluidity of a cell membrane is influenced by the composition of its lipid tails. savemyexams.com Straight-chain saturated fatty acids tend to pack tightly, decreasing fluidity, while unsaturated or branched-chain fatty acids increase fluidity. savemyexams.comnih.gov As an ester of a saturated fatty acid (nonanoic acid) and a saturated alcohol (nonanol), it could theoretically integrate into the lipid bilayer, but its precise effect on fluidity and function remains unstudied.

Enzyme Activity Modulation by Nonyl Nonan-1-oate

There is a lack of research into the modulation of enzyme activity by Nonyl nonan-1-oate.

Elucidation of Enzyme-Substrate Interactions

No studies have been found that elucidate the specific interactions between Nonyl nonan-1-oate and enzyme active sites. Enzyme-substrate interactions are highly specific, often involving a precise fit within an active site and a network of noncovalent interactions that stabilize the transition state of a reaction. libretexts.orgutdallas.edu Without experimental data, it is impossible to identify which enzymes, if any, Nonyl nonan-1-oate might interact with as a substrate, inhibitor, or modulator.

Nonyl Nonan-1-oate Interactions with Biological Macromolecules

Direct research on the interactions between Nonyl nonan-1-oate and biological macromolecules like proteins, nucleic acids, or polysaccharides is not available. As a lipophilic molecule, it would be expected to associate with hydrophobic regions of macromolecules, such as the interior of proteins or lipid-binding domains. elifesciences.org Such interactions are fundamental to the function and transport of many lipids and lipid-soluble molecules, but the specifics for Nonyl nonan-1-oate have not been investigated.

Skin Compatibility and Protein Binding Research

The compatibility of Nonyl nonan-1-oate with the skin is a crucial aspect of its use in topical products. Long-chain fatty acid esters are generally considered to be mild and non-irritating. Research on related compounds suggests that their hydrophobic nature allows them to integrate into the lipid-rich environment of the stratum corneum, the outermost layer of the skin. This integration can help to maintain the skin's barrier function and provide emollient properties, resulting in moisturized and softened skin. researchgate.net

While direct studies on the protein binding of Nonyl nonan-1-oate in human skin are not extensively documented, research into the interaction of similar lipid molecules with skin proteins provides valuable insights. The cornified envelope of the epidermis contains proteins that are covalently bound to very long-chain fatty acids, forming a crucial component of the skin's barrier. biomolther.org It is plausible that Nonyl nonan-1-oate, as a long-chain ester, could interact non-covalently with proteins within the stratum corneum, such as keratin. These interactions would likely be hydrophobic in nature, influencing the structural integrity and permeability of the skin barrier.

Further research into the binding of odorant molecules by odorant-binding proteins (OBPs) in insects offers a model for understanding the non-covalent interactions of hydrophobic molecules like Nonyl nonan-1-oate. frontiersin.orgpsu.edu Studies have shown that the binding affinity of various odorants to OBPs is strongly correlated with their hydrophobicity. psu.edu This suggests that the primary forces governing the interaction of Nonyl nonan-1-oate with biological proteins would be hydrophobic interactions within binding pockets. frontiersin.org

Table 1: Research Findings on Skin and Protein Interactions of Related Esters

| Interaction Type | Subject of Study | Key Findings | Implication for Nonyl Nonan-1-oate |

| Skin Permeation | Saturated long-chain esters of isopulegol | Enhanced drug transport by interacting with the polar domain of skin lipids. researchgate.net | Likely interacts with and modifies the properties of the skin's lipid barrier. |

| Protein Binding | ω-hydroxyceramides and involucrin (B1238512) (skin protein) | TGase 1 enzyme can form ester bonds between specific glutaminyl residues of involucrin and ω-hydroxyceramides. nih.gov | Suggests a potential for interaction with skin proteins, though likely non-covalent for Nonyl nonan-1-oate. |

| Odorant Binding | Various odorants and odorant-binding proteins | Binding affinity is correlated with the hydrophobicity and surface area of the ligand. psu.edu | Hydrophobic interactions are likely the primary driver of its binding to proteins. |

Analysis of Non-Covalent Interactions within Biological Systems

The biological effects of Nonyl nonan-1-oate are largely governed by non-covalent interactions. As a hydrophobic molecule, its behavior in aqueous biological environments is dominated by the hydrophobic effect, which drives it to associate with nonpolar structures like lipid membranes and the hydrophobic interiors of proteins. mit.edu

Within the lipid bilayer of cell membranes, Nonyl nonan-1-oate would likely partition into the hydrophobic core. This intercalation can disrupt the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity. snu.ac.kr The extent of this disruption would depend on the concentration of the ester. Such changes in membrane properties can have significant downstream effects on the function of membrane-bound proteins and signaling pathways. The whole bilayer arrangement is held together by non-covalent forces such as van der Waals and hydrophobic interactions. snu.ac.kr

The interaction of Nonyl nonan-1-oate with proteins is also expected to be mediated by non-covalent forces. Hydrophobic interactions would drive the nonyl and nonanoate (B1231133) chains into hydrophobic pockets of proteins, while van der Waals forces would contribute to the stability of the binding. mit.edu The ester group itself, being more polar, could potentially form hydrogen bonds with appropriate donor or acceptor groups on the protein surface or within the binding site. These non-covalent interactions are critical for the function of odorant-binding proteins that transport similar volatile compounds in insects. frontiersin.org

Role of Nonyl Nonan-1-oate in Advanced Drug Delivery Systems

The physicochemical properties of Nonyl nonan-1-oate make it a candidate for use in advanced drug delivery systems, particularly for topical and transdermal applications. googleapis.com

Mechanisms of Enhanced Solubility and Bioavailability for Hydrophobic Compounds

A significant challenge in pharmaceutical formulation is the delivery of hydrophobic drugs, which have poor water solubility. google.com Nonyl nonan-1-oate, being a hydrophobic solvent, can act as a vehicle to dissolve and deliver such drugs. googleapis.com By solubilizing a hydrophobic active pharmaceutical ingredient (API) in an oil phase containing Nonyl nonan-1-oate, the concentration of the drug in the formulation can be increased, which in turn can enhance its thermodynamic activity and driving force for penetration into the skin. nih.gov

Furthermore, long-chain esters can act as penetration enhancers. The mechanism for this is believed to involve the disruption of the highly ordered lipid lamellae of the stratum corneum. researchgate.net By intercalating between the ceramides, cholesterol, and fatty acids of the skin's lipid barrier, Nonyl nonan-1-oate can increase the fluidity of the barrier and create defects in its structure, thereby increasing its permeability to the co-administered drug. This can lead to enhanced bioavailability of the drug at the target site.

Carrier Properties and Formulation Strategies in Pharmaceutical Research

Nonyl nonan-1-oate can be incorporated into various drug delivery formulations as a carrier or excipient. Its lipophilic nature makes it suitable for oil-in-water or water-in-oil emulsions, microemulsions, and nanoformulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). google.comnih.gov These formulations can improve the stability and aesthetic properties of topical products.

In self-emulsifying drug delivery systems (SEDDS), Nonyl nonan-1-oate could serve as a component of the oil phase. google.com SEDDS are anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions or microemulsions upon contact with aqueous fluids, such as those in the gastrointestinal tract or on the skin surface. google.com This in-situ formation of an emulsion can improve the dissolution and absorption of poorly water-soluble drugs.

The choice of formulation strategy depends on the specific drug and the desired delivery profile. For sustained release, Nonyl nonan-1-oate could be incorporated into a lipid matrix that slows the diffusion of the drug. For enhanced penetration, it could be used in a microemulsion that maximizes the drug's solubility and contact with the skin.

Table 2: Formulation Strategies Involving Alkyl Esters

| Formulation Type | Role of Alkyl Ester | Potential Benefits |

| Topical Creams/Lotions | Emollient, Solvent | Improved skin feel, solubilization of hydrophobic actives. researchgate.net |

| Transdermal Patches | Penetration Enhancer | Increased drug flux across the stratum corneum. researchgate.net |

| Nanoemulsions/Microemulsions | Oil Phase Component | Enhanced solubility and bioavailability of poorly soluble drugs. google.comnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Part of Lipid Matrix | Controlled drug release, improved stability. nih.gov |

Exploration of Antimicrobial Potentials and Solvent Properties of Nonyl Nonan-1-oate in Biological Contexts

The antimicrobial activity of fatty acids and their esters is well-documented. nih.govscielo.br Medium-chain fatty acids and their corresponding esters are known to be effective against a broad spectrum of bacteria and fungi. nih.gov The mechanism of action is thought to involve the disruption of the cell membrane's lipid bilayer, leading to increased permeability and ultimately cell death. researchgate.net As a C18 ester (resulting from a C9 acid and a C9 alcohol), Nonyl nonan-1-oate falls into the category of long-chain fatty acid esters. While some studies suggest that antimicrobial activity peaks with medium-chain lengths, long-chain unsaturated fatty acid esters have also demonstrated potent antibacterial effects. nih.govjmb.or.kr The antimicrobial efficacy of these esters is influenced by the chain length of the fatty acid and the alcohol moiety. asm.org

In addition to any intrinsic antimicrobial activity, the solvent properties of Nonyl nonan-1-oate are relevant in biological contexts. Its ability to dissolve hydrophobic compounds means it can act as a carrier for other antimicrobial agents, potentially enhancing their efficacy by improving their penetration into microbial biofilms or cell membranes. In industrial applications, such as in oil and gas wells, similar esters are used as solvents in microemulsions to modify interfacial tension, a property that could also be relevant to disrupting biological interfaces like cell membranes. google.com

Environmental Fate and Ecotoxicological Research on Nonyl Nonan 1 Oate

Ecotoxicological Assessment Methodologies for Nonyl Nonan-1-oate

Development of Frameworks for Ecological Impact Prediction

The prediction of the ecological impact of chemical substances like nonyl nonan-1-oate is increasingly guided by structured frameworks that aim to generate reliable data without necessitating animal testing for every compound. For long-chain aliphatic esters (LCAE), a category to which nonyl nonan-1-oate belongs, regulatory bodies such as the European Chemicals Agency (ECHA) advocate for the use of grouping and read-across approaches. europa.eu This strategy is outlined in Regulation (EC) No 1907/2006 (REACH), which permits generating information through means other than direct testing, provided that the conditions in Annex XI of the regulation are met. europa.eu

The fundamental premise of this framework is that the physicochemical, toxicological, and ecotoxicological properties of substances within a defined category are likely to be similar or follow a regular, predictable pattern as a result of structural similarity. europa.euindustrialchemicals.gov.au The LCAE category includes mono-esters of fatty acids (C8-C22) and fatty alcohols (C8-C22). europa.eu The properties of these esters, such as their low water solubility (<1 mg/L) and high octanol-water partition coefficient (log Kow), change in a predictable manner with variations in carbon chain length. industrialchemicals.gov.auindustrialchemicals.gov.au

The framework for predicting ecological impact involves these key steps:

Substance Grouping: Chemicals are grouped into a category based on shared structural features and functional groups. industrialchemicals.gov.au For nonyl nonan-1-oate, this includes being a mono-ester with a specific carbon chain length. This grouping is justified by demonstrating a consistent pattern in the changing potency of properties across the category. europa.eu

Data Gap Filling via Read-Across: When experimental data for a specific "target" substance like nonyl nonan-1-oate is unavailable, data from one or more "source" substances within the same group is used to predict the target's properties. industrialchemicals.gov.au The source substance(s) chosen are typically the ones most structurally similar to the target. europa.eu This approach is used to assess physicochemical properties, environmental fate, and ecotoxicity. europa.eu

Hypothesis Definition: A clear hypothesis is established for the grouping and read-across. For example, for alcohol ethoxylates, a similar group of substances, the hypothesis is that ecotoxicity changes predictably with the carbon chain length and degree of ethoxylation. ecetoc.org This allows for interpolation and extrapolation from existing data points. europa.eu

Weight of Evidence: The read-across approach is part of a broader weight-of-evidence strategy, which may include results from Quantitative Structure-Activity Relationship (QSAR) models to confirm the validity of the predictions. europa.eu

For long-chain esters like nonyl nonan-1-oate, this framework allows for an accurate hazard and risk assessment without extensive new testing. europa.eu The available data for the LCAE category show that these substances are readily biodegradable and have a very limited potential for toxicity. europa.euindustrialchemicals.gov.au Therefore, the ecological impact is predicted to be low.

Methodological Approaches for Risk Assessment to Environmental Health

The primary steps in the risk assessment are:

Hazard Assessment: This step aims to identify potential adverse effects on environmental organisms. Due to the limited availability of specific experimental data for nonyl nonan-1-oate, this assessment relies heavily on predictive models and read-across from similar long-chain esters.

Quantitative Structure-Activity Relationship (QSAR) Models: These are computational models that predict the toxicity of chemicals based on their molecular structure. europa.eu For esters, QSAR models can predict acute aquatic toxicity (log 1/IGC50) towards various organisms. europa.eu Models like the EPA's ECOSAR (Ecological Structure Activity Relationships) are used to estimate toxicity to fish, aquatic invertebrates, and algae. usda.gov Research has focused on developing robust QSAR models for aliphatic esters using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) to select appropriate molecular descriptors for accurate predictions. europa.eu

Read-Across: As described in the previous section, toxicity data from structurally similar source substances are used to infer the hazard profile of nonyl nonan-1-oate. europa.euindustrialchemicals.gov.au For instance, ECOSAR-calculated toxicity values for related C9 compounds provide an estimation of the potential hazard. usda.gov

Exposure Assessment: This step evaluates the concentration of the chemical that is likely to be found in various environmental compartments. It considers the substance's use patterns, release rates, and its fate and behavior in the environment.

Environmental Fate: Key properties of nonyl nonan-1-oate, such as its very low estimated water solubility (e.g., 0.00371 mg/L at 25°C) and high estimated log Kow (e.g., 7.9), indicate that it will preferentially partition from water to soil, sediment, and biosolids. industrialchemicals.gov.authegoodscentscompany.com

Biodegradation: Nonyl nonan-1-oate is expected to be readily biodegradable. santos.com Studies on related fatty acid esters confirm rapid degradation in water, soil, and sediment, which significantly reduces the potential for long-term environmental exposure and persistence. industrialchemicals.gov.ausantos.com The primary degradation pathway is hydrolysis, breaking the ester down into nonanoic acid and nonanol, which are then further metabolized.

Risk Characterization: This final step integrates the findings from the hazard and exposure assessments to determine the likelihood of adverse effects occurring in the environment.

Risk Quotient (RQ): A common method is the calculation of a Risk Quotient, which compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

RQ = PEC / PNEC

The PEC is derived from exposure models, while the PNEC is derived from ecotoxicity data (e.g., LC50 or NOEC values from QSAR or read-across) by applying an assessment factor to account for uncertainties. europa.eu If the RQ is less than 1, the risk is generally considered to be adequately controlled. Given the expectation that nonyl nonan-1-oate is readily biodegradable and has low toxicity, the environmental risk is anticipated to be low. europa.euindustrialchemicals.gov.au

This tiered approach ensures that while comprehensive data may not exist for every chemical, a scientifically robust risk assessment can still be conducted using validated predictive methodologies. industrialchemicals.gov.au

Data Tables

Table 1: Predicted Physicochemical and Environmental Fate Properties of Nonyl Nonan-1-oate and Related Esters This table presents estimated values which are crucial inputs for environmental risk assessment models.

| Property | Nonyl Nonan-1-oate (Estimated) | Justification/Source Category |

| Water Solubility | Very Low (< 1 mg/L) | Based on long alkyl chain structure; typical for LCAE category. industrialchemicals.gov.authegoodscentscompany.com |

| Log Kow (o/w) | > 5 (e.g., 7.918) | High lipophilicity due to long carbon chains; indicates potential for adsorption to organic matter. industrialchemicals.gov.authegoodscentscompany.com |

| Biodegradation | Readily Biodegradable | LCAEs are generally readily biodegradable, limiting persistence. industrialchemicals.gov.ausantos.com |

| Main Environmental Compartment | Soil and Sediment | Predicted based on low water solubility and high adsorption potential. santos.com |

Table 2: Illustrative Aquatic Ecotoxicity Data for Related C9 Compounds (Read-Across Analogs) These values, derived from predictive models like ECOSAR or from studies on closely related substances, are used in the absence of direct experimental data for Nonyl Nonan-1-oate to perform a hazard assessment.

| Organism | Endpoint | Test Substance | Value (mg/L) | Source |

| Fish (e.g., Pimephales promelas) | 96-hr LC50 | 1-Nonanol | 5.52 | Published Study usda.gov |

| Fish | 96-hr LC50 | Nonanol | 4.8 | ECOSAR Calculation usda.gov |

| Aquatic Invertebrate (Daphnia magna) | 48-hr LC50 | Nonanoic Acid | 64 | ECOSAR Calculation usda.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Nonyl Nonan 1 Oate

Development and Validation of Chromatographic Techniques for Nonyl Nonan-1-oate

The development and validation of chromatographic methods are foundational to obtaining reliable and reproducible analytical data. demarcheiso17025.com For a compound like Nonyl nonan-1-oate, both liquid and gas chromatography platforms offer distinct advantages. Method validation, following established guidelines, ensures that the analytical procedure is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. demarcheiso17025.comnih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a premier technique for the analysis of non-volatile and thermally labile compounds like Nonyl nonan-1-oate. leeder-analytical.com The coupling of ultra-high performance liquid chromatography (UHPLC) for separation with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides exceptional sensitivity and specificity. nih.govspectroscopyonline.com

LC-MS/MS is particularly valuable for identifying the compound based on its precise mass-to-charge ratio (m/z) with sub-ppm mass accuracy, which allows for the confident determination of its elemental composition. leeder-analytical.comiitb.ac.in Tandem mass spectrometry (MS/MS) capabilities enable structural elucidation by fragmenting the parent ion and analyzing the resulting product ions, which is crucial for confirming the identity of the ester and distinguishing it from isomeric compounds. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Nonyl Nonan-1-oate Analysis

| Parameter | Setting | Purpose |

| Chromatography System | UHPLC | Provides high-resolution separation of the analyte from matrix components. |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Retains the nonpolar Nonyl nonan-1-oate for effective separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Elutes the analyte and facilitates ionization. |

| Ionization Source | Heated Electrospray Ionization (HESI) or APCI | Efficiently ionizes the non-volatile ester, typically forming [M+H]⁺ or [M+Na]⁺ adducts. |

| Mass Analyzer | Orbitrap or Q-TOF | Measures m/z with high resolution and mass accuracy for unambiguous identification. leeder-analytical.com |

| Scan Mode | Full Scan MS followed by data-dependent MS/MS | Detects all ions in the sample and automatically triggers fragmentation of the most intense peaks for structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds and is well-suited for assessing the purity of Nonyl nonan-1-oate. shimadzu.com The technique provides excellent chromatographic separation and definitive structural identification through mass spectral libraries. nih.gov For Nonyl nonan-1-oate, GC-MS can be used to confirm its identity, quantify its purity, and detect volatile process-related impurities or degradation products. thermofisher.com

High-resolution capillary columns (e.g., 30-100 m) are employed to separate Nonyl nonan-1-oate from closely related substances. nih.gov Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be compared against spectral libraries for confident identification.

Table 2: Typical GC-MS Parameters for Nonyl nonan-1-oate Purity Analysis

| Parameter | Setting | Purpose |

| Chromatography System | Gas Chromatograph | Separates volatile and semi-volatile compounds based on their boiling points and polarity. |

| Column | Nonpolar (e.g., DB-5ms) or mid-polar capillary column | Provides high-efficiency separation for complex mixtures. |

| Injector | Split/Splitless Inlet at ~280°C | Vaporizes the sample for introduction into the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Ensures elution of the high-boiling point ester and separation from impurities. |

| Ionization Source | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for structural elucidation and library matching. hmdb.ca |

| Mass Analyzer | Quadrupole or Ion Trap | Scans a mass range to detect the parent ion and its fragments, confirming the structure. |

Nonyl nonan-1-oate lacks a strong chromophore, making detection by standard UV-Vis detectors challenging. Charged Aerosol Detection (CAD) is a near-universal detection method that overcomes this limitation. thermofisher.comthermofisher.com CAD is compatible with HPLC and provides a response that is directly related to the mass of the analyte, regardless of its chemical structure. thermofisher.compeakscientific.com

The mechanism involves nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then transferring charge to these particles via ionized nitrogen gas. peakscientific.comcoriolis-pharma.com An electrometer then measures the total charge, which corresponds to the analyte quantity. This makes LC-CAD an excellent choice for the quantification of Nonyl nonan-1-oate and its non-UV-active impurities, offering consistent response and high sensitivity. coriolis-pharma.comamericanlaboratorytrading.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Purity Analysis

Impurity Profiling and Quantification in Nonyl Nonan-1-oate Samples

Impurity profiling is a critical aspect of quality control, involving the detection, identification, and quantification of unwanted substances in a sample. chromicent.demedwinpublishers.comnih.gov For Nonyl nonan-1-oate, impurities can originate from the manufacturing process (process-related impurities) or from chemical degradation during storage (degradation products). chromicent.de

Detecting and quantifying impurities at trace levels (parts-per-million, ppm, or lower) requires highly sensitive analytical techniques. High-resolution mass spectrometry, coupled with either LC or GC, is the leading methodology for this purpose. measurlabs.com

LC-HRMS: Techniques like LC-Orbitrap MS can achieve sub-ppm mass accuracy and femtogram-level sensitivity, enabling the detection and identification of impurities even when they are co-eluting with the main component. leeder-analytical.com This is essential for building a comprehensive impurity profile.

GC-HRMS: For volatile impurities, GC coupled with high-resolution mass spectrometers like the Q Exactive GC Orbitrap can provide confident identification based on accurate mass, elemental composition, and library matching. thermofisher.com

Selective Detection: In GC-MS, using selected ion monitoring (SIM) or in LC-MS/MS, using selected reaction monitoring (SRM) can dramatically enhance sensitivity for target impurities, allowing for quantification at sub-ppm levels by filtering out background noise. nih.gov

The characterization of impurities is essential for understanding potential risks and for optimizing the manufacturing process and storage conditions. researchgate.netnih.gov

Process-Related Impurities: These may include unreacted starting materials such as Nonanol and Nonanoic acid . Other potential impurities could be by-products from side reactions or isomers of the starting materials. GC-MS and LC-MS are effective tools for identifying and quantifying these known potential impurities. ontosight.ai

Degradation Products: Forced degradation studies, where Nonyl nonan-1-oate is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation pathways. nih.govnih.gov The primary degradation pathway for an ester is hydrolysis, which would yield the parent alcohol (Nonanol ) and carboxylic acid (Nonanoic acid ). Oxidative degradation could also occur, potentially forming hydroperoxides or other oxidized species. LC-MS/MS is particularly powerful for this work, as it can separate and provide structural information on the unknown degradants formed under these stress conditions. nih.gov

Table 3: Potential Impurities in Nonyl Nonan-1-oate and Analytical Approaches

| Compound Name | Type of Impurity | Likely Analytical Method for Detection |

| Nonanol | Process-Related / Degradation | GC-MS, LC-MS |

| Nonanoic acid | Process-Related / Degradation | GC-MS (after derivatization), LC-MS |

| Methyl nonanoate (B1231133) | Structurally Analogous Impurity | GC-MS, LC-MS |

| Ethyl nonanoate | Structurally Analogous Impurity | GC-MS, LC-MS |

Application of Analytical Quality by Design (AQbD) in Nonyl Nonan-1-oate Research

Analytical Target Profile (ATP) Definition and Implementation

The cornerstone of the AQbD approach is the establishment of an Analytical Target Profile (ATP). premier-research.coma3p.org The ATP is a prospective summary of the performance requirements that an analytical method must meet to ensure it is suitable for its intended purpose. waters.comkeynotive.io It defines the quality characteristics of the reportable result, including aspects like accuracy, precision, and measurement range, thereby setting clear goals for the method development process. premier-research.comkeynotive.io

For a hypothetical scenario involving the quantification of Nonyl nonan-1-oate as an emollient in a cosmetic cream, the ATP for an HPLC-UV method would be defined before development begins. This process ensures that the resulting method will generate data of the required quality to make confident decisions about product quality. casss.org

Table 1: Hypothetical Analytical Target Profile (ATP) for Quantification of Nonyl Nonan-1-oate in a Cosmetic Cream

| Performance Characteristic | Acceptance Criteria | Justification |

| Intended Purpose | To quantify Nonyl nonan-1-oate in a cosmetic cream matrix for release testing. | The method must be able to accurately measure the compound to ensure product quality and consistency. |

| Technique | HPLC with UV detection | Provides necessary selectivity and sensitivity for quantification in a complex matrix. |

| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels. | Ensures the measured value is close to the true value, a critical requirement for quantitative analysis. premier-research.com |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates consistency of results for multiple measurements under the same conditions. |

| Specificity | The peak for Nonyl nonan-1-oate must be free from interference from other formulation components (placebo) and potential degradation products. | Guarantees that the signal being measured is solely from the analyte of interest. waters.com |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a proportional relationship between analyte concentration and instrument response. |

| Range | 80% to 120% of the target concentration of Nonyl nonan-1-oate. | Defines the concentration interval over which the method is demonstrated to be accurate, precise, and linear. premier-research.com |

Risk Assessment and Design of Experiments (DoE) in Analytical Method Development

Following the ATP definition, a risk assessment is performed to identify method parameters that could potentially impact the defined quality attributes. ich.orgamericanpharmaceuticalreview.com Tools like an Ishikawa (fishbone) diagram can be used to systematically brainstorm potential sources of variability, such as sample preparation steps, instrument settings, and material attributes. europa.eueuropa.eu

Once high-risk parameters are identified, Design of Experiments (DoE) is employed as an efficient and structured approach to study their effects. americanpharmaceuticalreview.comscielo.br DoE involves systematically varying multiple parameters simultaneously to understand their individual effects and interactions, which is a significant advantage over the one-factor-at-a-time (OFAT) approach. scielo.brchromatographyonline.com This process helps to identify a robust operating region, known as the Method Operable Design Region (MODR), where the method consistently meets the ATP criteria despite small variations in its parameters. biomedres.us

For the HPLC method development for Nonyl nonan-1-oate, a DoE study could be designed to optimize critical parameters.

Table 2: Hypothetical Design of Experiments (DoE) for HPLC Method Optimization

| Factor (Independent Variable) | Level 1 (-) | Level 2 (+) | Response (Dependent Variable) |

| A: Column Temperature (°C) | 30 | 40 | 1. Resolution between Nonyl nonan-1-oate and nearest impurity |

| B: Mobile Phase (Acetonitrile %) | 85% | 95% | 2. Retention Time (minutes) |

| C: Flow Rate (mL/min) | 0.8 | 1.2 | 3. Peak Tailing Factor |

The results of the DoE are analyzed statistically to build a mathematical model that defines the relationship between the factors and responses, leading to the establishment of optimal method conditions and a robust control strategy. chromatographyonline.combiopharminternational.com

Spectroscopic Techniques for Structural Elucidation of Nonyl Nonan-1-oate

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and identification of Nonyl nonan-1-oate. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique and complementary information about the molecule's structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of Nonyl nonan-1-oate. The molecular ion peak [M]+• is observed at an m/z corresponding to its exact mass. massbank.eu The fragmentation pattern is characteristic of a long-chain ester, with prominent peaks arising from cleavage at various points along the alkyl chains and around the ester functional group.

Table 3: Key Mass Spectrometry Data for Nonyl Nonan-1-oate

| Parameter | Value / Description | Source |

| Formula | C₁₈H₃₆O₂ | massbank.eu |

| Exact Mass | 284.27153 | massbank.eu |

| Ionization Mode | Electron Ionization (EI) at 70 eV | massbank.eu |

| Key Fragment Ion (m/z) | 159 | massbank.eu |

| Other Significant Fragments (m/z) | 41, 43, 55, 56, 57, 69, 70, 71, 83, 97, 98, 126, 141 | massbank.eu |

The peak at m/z 159 is particularly significant and corresponds to the protonated nonanoic acid fragment [C₈H₁₅O₂H₂]⁺, resulting from a McLafferty rearrangement.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. edinst.com The IR spectrum of Nonyl nonan-1-oate is dominated by absorptions characteristic of a long-chain aliphatic ester.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2925 and 2855 cm⁻¹) are due to the stretching vibrations of the many C-H bonds in the nonyl and nonanoyl chains.

C=O Stretch: A very strong, sharp absorption band around 1740 cm⁻¹ is the most prominent feature, characteristic of the carbonyl (ester) group.

C-O Stretch: A strong absorption in the 1250-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the ester linkage. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for Nonyl nonan-1-oate are not widely published, the chemical shifts (δ) can be accurately predicted based on the structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Nonyl Nonan-1-oate

| Atom Type | Structure Fragment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Acyl Chain | CH₃-(CH₂)₇-C(=O)O- | 0.88 (t, 3H) | 14.1 |

| Acyl Chain | CH₃-CH₂-(CH₂)₆-C(=O)O- | 1.2-1.4 (m) | 22.7 |

| Acyl Chain | -(CH₂)₅-CH₂-CH₂-C(=O)O- | 1.62 (quintet, 2H) | 25.1 |

| Acyl Chain | -(CH₂)₆-CH₂-C(=O)O- | 2.28 (t, 2H) | 34.4 |

| Acyl Chain | -(CH₂)ₙ- (internal methylenes) | 1.2-1.4 (m) | 29.1, 29.2, 31.9 |

| Ester Carbonyl | -C(=O)O- | - | 174.0 |

| Alcohol Chain | -O-CH₂-(CH₂)₇-CH₃ | 4.05 (t, 2H) | 64.4 |

| Alcohol Chain | -O-CH₂-CH₂-(CH₂)₆-CH₃ | 1.60 (quintet, 2H) | 28.7 |

| Alcohol Chain | -(CH₂)ₙ- (internal methylenes) | 1.2-1.4 (m) | 26.0, 29.3, 29.5, 31.9 |

| Alcohol Chain | -(CH₂)₇-CH₃ | 0.88 (t, 3H) | 14.1 |

t = triplet, m = multiplet

Advanced Techniques for Thermal Analysis of Nonyl Nonan-1-oate (e.g., Differential Scanning Calorimetry for Phase Transitions)

Thermal analysis techniques are crucial for characterizing the physical properties of materials like Nonyl nonan-1-oate, particularly its behavior upon heating and cooling. Differential Scanning Calorimetry (DSC) is a primary tool for this purpose. scribd.com

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. scribd.com This allows for the precise determination of thermal transitions, such as melting, crystallization, and glass transitions. researchgate.net When Nonyl nonan-1-oate is heated, an endothermic peak will be observed at its melting point, where the substance absorbs energy to transition from a solid to a liquid. The area under this peak is proportional to the enthalpy of fusion. Conversely, upon cooling, an exothermic peak indicates crystallization.

While specific DSC thermograms for Nonyl nonan-1-oate are not prevalent in the reviewed literature, its known physical properties provide context for expected thermal behavior.

Table 5: Physical and Thermal Properties of Nonyl Nonan-1-oate

| Property | Value | Significance |

| Molecular Formula | C₁₈H₃₆O₂ | nist.govlookchem.com |

| Molecular Weight | 284.48 g/mol | lookchem.com |

| Boiling Point | 334.7 °C at 760 mmHg | lookchem.com |

| Flash Point | 158.5 °C | lookchem.com |

| Density | 0.864 g/cm³ | lookchem.com |

| Physical Form | Liquid at room temperature | nih.gov |

Given its long aliphatic chains, Nonyl nonan-1-oate would be expected to have a distinct melting point below room temperature, which a DSC analysis would precisely quantify along with its associated latent heat. This data is vital for applications where the material's phase behavior at different temperatures is critical.

Computational Modeling and in Silico Studies of Nonyl Nonan 1 Oate

Predictive Modeling of Nonyl Nonan-1-oate Properties and Environmental Behavior

Predictive modeling uses a chemical's structure to estimate its physicochemical properties and how it will behave in the environment. These models are essential for regulatory assessments and for understanding the potential distribution and persistence of chemicals. epa.gov Environmental fate models, for instance, use these properties to predict how a chemical moves between air, water, and soil. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that link a molecule's structural features (descriptors) to its activity or properties. mdpi.com For esters like nonyl nonan-1-oate, QSARs can predict properties such as boiling point, vapor pressure, water solubility, and rates of environmental degradation processes like hydrolysis. nih.govresearchgate.net These models are typically developed using large datasets of structurally related chemicals. researchgate.net For example, QSARs developed for the base-catalyzed hydrolysis of carboxylic acid esters often use descriptors related to molecular size, steric hindrance around the ester group, and electronic parameters. nih.govacs.org A model for long-chain alkyl esters would be most applicable to nonyl nonan-1-oate. acs.org

Read-across is another common in silico technique used to fill data gaps. epa.gov It assumes that if a target chemical (nonyl nonan-1-oate) is structurally similar to a source chemical for which experimental data is available, they will have similar properties and toxicological profiles. mdpi.com The similarity is based on features like functional groups, carbon chain length, and potential metabolites. oecd.org For instance, the toxicological profile of nonyl nonan-1-oate might be inferred from data on other C18 esters or from its expected hydrolysis products, nonanoic acid and 1-nonanol. nih.gov The U.S. Environmental Protection Agency (EPA) has developed automated tools like the Generalized Read-Across (GenRA) system to make these predictions more systematic and reproducible. epa.gov

While predictive models are powerful, discrepancies between predicted and experimental data can arise. For long-chain esters like fatty acid methyl esters (FAMEs), prediction models for properties such as speed of sound and vapor pressure have shown deviations from measured values, especially at different temperatures. scielo.org.mxupb.ro Similarly, models predicting gas chromatography retention times for FAMEs show greater differences from experimental results as the carbon chain length increases. oup.com

Sources of these discrepancies include:

Model Limitations: The model may not have been trained on a sufficiently similar set of chemicals, or the underlying algorithm may not capture all relevant intermolecular forces.

Structural Complexity: The flexibility of the long alkyl chains in nonyl nonan-1-oate can lead to multiple conformations, which can complicate predictions of properties that depend on molecular shape and size.

Experimental Conditions: Variations in experimental conditions (e.g., temperature, pressure, pH) that are not fully accounted for in the model can lead to different results. scielo.org.mx

Purity of Sample: The presence of impurities in an experimental sample can affect measured property values.

Resolving these discrepancies often involves refining the computational models with more specific data, adjusting model parameters, or using more sophisticated models that can better account for factors like molecular conformation and intermolecular interactions. researchgate.netmdpi.com

Table 1: Predicted Physicochemical Properties of Nonyl Nonan-1-oate (Note: Experimental data for this specific compound is limited; these values are derived from computational models.)

| Property | Predicted Value | Source |

| Molecular Weight | 284.48 g/mol | lookchem.com |

| Boiling Point | 334.7°C at 760 mmHg | lookchem.com |

| Density | 0.864 g/cm³ | lookchem.com |

| Vapor Pressure | 0.000126 mmHg at 25°C | lookchem.com |

| Flash Point | 158.5°C | lookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 7.6 | lookchem.com |

Quantitative Structure-Activity Relationships (QSAR) and Read-Across Approaches

Molecular Dynamics and Simulation Studies of Nonyl Nonan-1-oate Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into how a compound interacts with its environment at an atomic level. tum.de These simulations are governed by force fields, which define the potential energy of the system based on the positions of its constituent particles.

Non-covalent interactions are crucial for the binding of molecules to biological targets like proteins and nucleic acids. wikipedia.orgnih.gov These interactions, though individually weak, collectively determine the specificity and strength of binding. libretexts.org The primary types of non-covalent interactions include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. wikipedia.orgtaylorandfrancis.com

For nonyl nonan-1-oate, MD simulations could model its interaction with enzymes such as lipases or esterases, which would catalyze its hydrolysis. In such a scenario:

The ester group could form hydrogen bonds with amino acid residues in the enzyme's active site. mhmedical.com

The long, non-polar nonyl chains would likely engage in hydrophobic interactions and van der Waals forces with non-polar regions of the binding pocket. wikipedia.org

These simulations can help predict the binding affinity and orientation of the molecule within a receptor, which is fundamental to understanding its potential biological activity. taylorandfrancis.com

Table 2: Potential Non-Covalent Interactions of Nonyl Nonan-1-oate in a Biological System

| Interaction Type | Description | Relevant Part of Nonyl Nonan-1-oate |

| Hydrophobic Interactions | The tendency of non-polar molecules to aggregate in aqueous solution to exclude water molecules. | The two long nonyl alkyl chains. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | The entire molecule, particularly the alkyl chains. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar ester group (-COO-). |

| Hydrogen Bonding | A specialized type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. | The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. |

MD simulations can also predict how nonyl nonan-1-oate adsorbs onto various surfaces, a key process in its environmental transport and its function in material applications. Adsorption is governed by the interplay of forces between the molecule, the surface, and the surrounding medium (e.g., water or air).

On Hydrophilic Surfaces (e.g., Silica, Metal Oxides): The polar ester head of nonyl nonan-1-oate would likely be the primary site of interaction, potentially forming hydrogen bonds or dipole interactions with the polar surface groups. tudelft.nl The non-polar alkyl tails might orient away from the surface.

On Hydrophobic Surfaces (e.g., Polymers, Carbon Nanotubes): The long alkyl chains would be expected to adsorb readily onto the surface via van der Waals and hydrophobic interactions, maximizing contact along their length. mdpi.com

Simulations can calculate the adsorption energy, which indicates the strength of binding, and reveal the molecule's preferred orientation and conformation at the interface. nih.govnih.gov This is critical for predicting its environmental partitioning—for example, whether it will adsorb to soil particles or remain in the water column.

Non-Covalent Interactions with Biological Receptors and Systems

Computational Toxicology and Risk Assessment of Nonyl Nonan-1-oate

Computational toxicology uses in silico models to predict the potential adverse effects of chemicals on human health and the environment, forming a key part of modern risk assessment. mdpi.comijraset.com This approach is particularly useful for chemicals like nonyl nonan-1-oate, for which extensive empirical toxicity data may be lacking. inotiv.com

The risk assessment process can be structured as a tiered or decision-tree approach. nih.govtoxminds.com

Hazard Identification: The first step is to identify potential hazards using the chemical's structure. This involves searching for "structural alerts"—molecular substructures known to be associated with specific toxicities (e.g., carcinogenicity, skin sensitization). QSAR models for various toxicity endpoints are used to generate initial predictions. instem.com

Dose-Response Assessment: In silico models can help estimate the dose at which adverse effects might occur. This can involve molecular docking to predict binding to toxicity-related receptors or using read-across from compounds with known toxicity values.

Exposure Assessment: Environmental fate models predict the concentrations of the chemical that organisms might be exposed to. defra.gov.ukmdpi.com Models can estimate persistence, bioaccumulation, and transport in the environment.

Risk Characterization: The information from the previous steps is integrated to characterize the risk. This involves comparing the predicted exposure levels with the predicted no-effect levels.

For nonyl nonan-1-oate, a key consideration would be its hydrolysis to nonanoic acid and 1-nonanol. The in silico assessment would therefore also evaluate the toxicity profiles of these metabolites, as they may be the primary drivers of any systemic effects. oecd.org

Table 3: Hypothetical Workflow for In Silico Risk Assessment of Nonyl Nonan-1-oate

| Step | In Silico Tool/Approach | Information Generated |

| 1. Data Collection | Chemical Databases (e.g., PubChem) | Gather known physicochemical properties and structure. nih.gov |

| 2. Hazard Identification | QSAR Models (e.g., for mutagenicity, carcinogenicity), Structural Alert Analysis | Prediction of potential toxicity endpoints. Identification of fragments associated with toxicity. |

| 3. Analog Identification | Structural Similarity Searching | Find suitable source compounds for read-across (e.g., other long-chain esters). |

| 4. Data Gap Filling | Read-Across | Estimate toxicity values for endpoints lacking data. nih.gov |

| 5. Bioavailability Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models | Predict the likelihood of absorption and metabolism (e.g., hydrolysis). |

| 6. Environmental Fate Modeling | Multimedia Environmental Fate Models | Predict environmental concentrations and persistence. researchgate.net |

| 7. Risk Characterization | Integration of Hazard and Exposure Data | Compare predicted exposure levels with predicted toxicity thresholds to estimate risk. |

Systems Biology Approaches in Toxicity Pathway Prediction

Systems biology integrates diverse data from multiple levels of biological organization to understand how a chemical can disrupt complex biological networks and pathways, ultimately leading to toxicity. sfbi.fr This approach moves beyond single-endpoint analysis to provide a holistic view of a substance's impact on a biological system. For cosmetic ingredients like nonyl nonan-1-oate, systems biology is crucial for developing animal-free safety assessments. nih.govsfbi.fr

A systems toxicology approach for nonyl nonan-1-oate would involve exposing relevant in vitro models, such as 3D reconstructed human skin tissues, to the compound. Subsequently, high-throughput "omics" technologies would be used to generate data, which is then integrated and analyzed using computational models to identify perturbed toxicity pathways. mdpi.com For instance, transcriptomics (gene expression) and proteomics (protein expression) data could reveal the molecular mechanisms underlying any observed cellular stress responses. The goal is to build a comprehensive model of the ingredient's biological mechanism of action to predict its potential for adverse effects. sfbi.fr

Table 1: Illustrative Data Integration for a Systems Biology Study of Nonyl Nonan-1-oate

| Data Type | Experimental Method | Information Gained | Potential Finding for Nonyl Nonan-1-oate |

| Transcriptomics | RNA-Sequencing | Changes in gene expression | Upregulation of genes related to lipid metabolism or oxidative stress. |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications | Alterations in key enzymes involved in cellular defense or inflammation. |

| Metabolomics | NMR, Mass Spectrometry | Changes in small molecule metabolite profiles | Detection of hydrolysis products (Nonanol, Nonanoic Acid) and their subsequent metabolic fate. |

| High-Content Imaging | Automated Microscopy | Changes in cell morphology, viability, and organelle function | Assessment of cytotoxicity, mitochondrial stress, or lipid droplet accumulation. |

Application of Adverse Outcome Pathways (AOPs) in Risk Assessment